4-((1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
説明
4-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound characterized by a pyrrolidine ring sulfonated at the 1-position with a 3-chloro-4-methoxyphenyl group. The pyrrolidine is further functionalized at the 3-position with an ether linkage to a 6-methyl-substituted pyran-2-one moiety. This structure combines a sulfonamide group, known for its role in medicinal chemistry (e.g., enzyme inhibition), with a pyranone ring, which is often associated with hydrogen-bonding interactions and bioactivity .
特性
IUPAC Name |
4-[1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO6S/c1-11-7-13(8-17(20)24-11)25-12-5-6-19(10-12)26(21,22)14-3-4-16(23-2)15(18)9-14/h3-4,7-9,12H,5-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCWQOBOOCZPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Table 1: Key Structural and Functional Comparisons
Research Implications
- Synthetic Challenges: The target compound’s ether linkage between pyrrolidine and pyranone may require specialized coupling conditions, akin to phosphoramidite chemistry used in ’s nucleotide analog synthesis .
- Crystallography: SHELX-based refinement () would be critical for resolving the compound’s conformation, particularly the sulfonyl group’s orientation and pyranone planarity .
- Hydrogen-Bonding Networks: The pyranone’s carbonyl group likely participates in graph-set motifs (e.g., C=O···H-N), as described in ’s analysis of molecular aggregates .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 4-((1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, and how do reaction conditions influence yield?
- Methodological Answer :
- Step 1 : Sulfonylation of pyrrolidine derivatives with 3-chloro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl-pyrrolidine intermediate .
- Step 2 : Coupling the intermediate with 6-methyl-2H-pyran-2-one via nucleophilic substitution at the pyrrolidine-3-oxy position. Use polar aprotic solvents (e.g., DMF or DMSO) and mild bases (e.g., K₂CO₃) to avoid side reactions .
- Yield Optimization : Monitor reaction progress using TLC/HPLC and purify via recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to verify the pyrrolidine sulfonyl group (δ ~3.5–4.0 ppm for pyrrolidine protons, δ ~135–140 ppm for sulfonyl carbons) and pyranone moiety (δ ~5.5–6.5 ppm for olefinic protons) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., pyrrolidine ring conformation) using single-crystal X-ray diffraction, as demonstrated for structurally similar sulfonylated heterocycles .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assay models for this compound?
- Methodological Answer :
- Controlled Assay Conditions : Standardize variables such as solvent (DMSO concentration ≤0.1%), pH, and temperature to minimize matrix effects .
- Dose-Response Curves : Perform triplicate experiments with IC₅₀/EC₅₀ calculations to assess reproducibility. Use statistical tools (e.g., ANOVA) to identify outliers .
- Mechanistic Follow-Up : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding affinity if activity varies between cell-based and enzymatic assays .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) given the compound’s multifunctional groups?
- Methodological Answer :
- Functional Group Modification : Synthesize analogs with variations (e.g., replacing the methoxy group with hydroxyl or halogens) to evaluate electronic effects on bioactivity .
- Computational Modeling : Use DFT (density functional theory) to calculate electrostatic potential maps and identify key pharmacophoric features (e.g., sulfonyl group as a hydrogen bond acceptor) .
- Biological Profiling : Test analogs against a panel of related targets (e.g., kinases, GPCRs) to map selectivity and infer SAR .
Q. How can thermal stability and degradation pathways of this compound be systematically evaluated?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min in nitrogen) to identify decomposition temperatures .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Use Arrhenius kinetics to predict shelf life .
- Mechanistic Insights : Isolate degradation byproducts (e.g., sulfonic acid derivatives) and propose pathways using MS/MS fragmentation patterns .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s solubility in polar vs. nonpolar solvents be addressed?
- Methodological Answer :
- Solvent Screening : Use a standardized shake-flask method with UV/Vis quantification. Test solvents like water (pH 1–13 buffers), ethanol, DMSO, and chloroform .
- Molecular Dynamics (MD) Simulations : Predict solvation free energy to rationalize experimental solubility trends .
- Crystallinity Impact : Compare amorphous vs. crystalline forms (via XRD) since crystallinity drastically reduces solubility .
Q. What experimental designs mitigate variability in cytotoxicity assays caused by the compound’s autofluorescence?
- Methodological Answer :
- Fluorescence Quenching : Add non-fluorescent quenchers (e.g., trypan blue) or use luminescence-based assays (e.g., CellTiter-Glo®) .
- Control Experiments : Include vehicle-only controls and validate results with orthogonal assays (e.g., flow cytometry for apoptosis) .
- Spectral Deconvolution : Use fluorescence microscopy with narrow-band filters to isolate signal from background .
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